4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid
Description
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid is an organic compound that features a unique combination of functional groups, including a methylsulfanyl group, a pyrrole ring, and a butanoic acid moiety
Properties
IUPAC Name |
4-methylsulfanyl-2-pyrrol-1-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-13-7-4-8(9(11)12)10-5-2-3-6-10/h2-3,5-6,8H,4,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDNIFBDBJCFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of pyrrole with a suitable alkyl halide, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The final step involves the oxidation of the intermediate to form the butanoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)propanoic acid
- 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)pentanoic acid
Uniqueness
4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for various research and industrial applications.
Biological Activity
4-(Methylsulfanyl)-2-(1H-pyrrol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer effects, and discusses its mechanisms of action, relevant case studies, and comparisons with similar compounds.
The compound features a unique structure that includes a methylsulfanyl group and a pyrrole moiety, which contribute to its reactivity and biological activity. It can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different biological activities.
| Property | Description |
|---|---|
| Molecular Formula | C10H15NOS |
| Molecular Weight | 199.30 g/mol |
| Functional Groups | Methylsulfanyl, carboxylic acid, pyrrole |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antibacterial agent. For instance, studies reported MIC values ranging from 46.9 μg/mL to 93.7 μg/mL against multi-drug resistant bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including Jurkat and A-431 cells. The IC50 values for these cell lines were found to be less than those of standard drugs like doxorubicin, indicating a promising therapeutic potential . The mechanism of action appears to involve the modulation of specific molecular targets, potentially through hydrophobic interactions and hydrogen bonding with proteins involved in cell proliferation .
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors. The precise pathways are still under investigation; however, preliminary studies suggest that it may inhibit key enzymes involved in cell growth and survival, thereby exerting its anticancer effects .
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity compared to control groups .
- Cytotoxicity Assay : In a comparative assay against established chemotherapeutics, derivatives of this compound demonstrated superior cytotoxicity against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia), suggesting its potential as a lead compound in drug development .
Comparison with Similar Compounds
When compared to structurally similar compounds such as 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)propanoic acid and 4-(methylsulfanyl)-2-(1H-pyrrol-1-yl)pentanoic acid, the butanoic acid derivative exhibits distinct pharmacokinetic properties that enhance its biological activity. Its unique combination of functional groups allows for specific interactions with biological targets that are not present in its analogs .
| Compound | Biological Activity |
|---|---|
| This compound | Antimicrobial, anticancer |
| 4-(Methylsulfanyl)-2-(1H-pyrrol-1-yl)propanoic acid | Limited data on antimicrobial activity |
| 4-(Methylsulfanyl)-2-(1H-pyrrol-1-yl)pentanoic acid | Similar properties but less potent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
